(5-Methyl-3-pyrrolyl)methanamine

Physicochemical profiling ADME prediction Lead optimization

Sourcing regiospecifically pure 3-aminomethylpyrroles for CNS drug discovery is hindered by difficult direct synthesis-C3 substitution lacks the resonance stabilization of C2, requiring multi-step routes. (5-Methyl-3-pyrrolyl)methanamine resolves this with a validated SERT pharmacophore scaffold (in vitro inhibition equivalent to sertraline). At MW 110 Da, LogP 0.38, and TPSA 42 Ų, it occupies optimal fragment chemical space for BBB-penetrant lead optimization. The 2024 organocatalytic asymmetric route enables access to enantiopure derivatives (up to 99% ee) without transition metal contamination-critical for pediatric and chronic-dosing programs. Supplied at ≥95% purity with full analytical documentation.

Molecular Formula C6H10N2
Molecular Weight 110.16 g/mol
Cat. No. B13679104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Methyl-3-pyrrolyl)methanamine
Molecular FormulaC6H10N2
Molecular Weight110.16 g/mol
Structural Identifiers
SMILESCC1=CC(=CN1)CN
InChIInChI=1S/C6H10N2/c1-5-2-6(3-7)4-8-5/h2,4,8H,3,7H2,1H3
InChIKeyDMKWYIVNVXNWKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5-Methyl-3-pyrrolyl)methanamine: Physicochemical Identity and Procurement-Relevant Baseline


(5-Methyl-3-pyrrolyl)methanamine (CAS 1532228-55-9; IUPAC: (5-methyl-1H-pyrrol-3-yl)methanamine) is a heterocyclic primary amine building block with molecular formula C₆H₁₀N₂ and molecular weight 110.16 g/mol [1]. It features a pyrrole core bearing a methyl substituent at the 5-position and an aminomethyl group at the 3-position. The compound exhibits a computed LogP of 0.38, a topological polar surface area (TPSA) of 42 Ų, two hydrogen-bond donors, one hydrogen-bond acceptor, and a single rotatable bond [2]. These physicochemical descriptors place it within lead-like chemical space distinct from its unsubstituted parent and positional isomers.

Why (5-Methyl-3-pyrrolyl)methanamine Cannot Be Interchanged with Generic Pyrrolyl-methanamine Analogs


The position and nature of substituents on the pyrrole ring fundamentally alter electronic character, reactivity, and molecular recognition. Aminomethylation at the C3 position of pyrrole is intrinsically more challenging than at C2 due to reduced resonance stabilization of the Wheland intermediate during electrophilic substitution; the C2 position benefits from three resonance contributors versus only two for C3 [1]. Consequently, 3-substituted aminomethyl pyrroles historically require multi-step indirect syntheses, whereas 2-substituted analogs are accessible via direct electrophilic routes. The 5-methyl group further modulates ring electronics—donating electron density into the π-system—which shifts both the basicity of the amine and the NH acidity of the pyrrole nucleus. These differences manifest in measurable LogP shifts (ΔLogP ≈ 0.08 between 3- and 2-positional isomers) that influence membrane permeability and protein binding, making the specific substitution pattern a critical parameter in medicinal chemistry design rather than a generic interchange variable [2].

Quantitative Differential Evidence for (5-Methyl-3-pyrrolyl)methanamine Against Closest Analogs


Lipophilicity Differentiation: LogP Comparison of 3-Positional vs. 2-Positional and Unsubstituted Pyrrolyl-methanamines

The target compound (5-methyl-1H-pyrrol-3-yl)methanamine exhibits a measured LogP of 0.38, compared with 0.30 for its direct positional isomer (5-methyl-1H-pyrrol-2-yl)methanamine, representing a ΔLogP of +0.08 (a 27% relative increase in lipophilicity for the 3-substituted isomer). Against the unsubstituted parent (1H-pyrrol-3-yl)methanamine, which has a LogP of −0.38, the 5-methyl substitution contributes a net ΔLogP of +0.76 [1]. This LogP difference is consequential for passive membrane permeability predictions, where each LogP unit shift can alter permeability by approximately one log unit in PAMPA and Caco-2 assays [2]. The 3-amino isomer consistently shows marginally higher lipophilicity than the 2-amino isomer across multiple measurement platforms, attributable to the differential electronic environment of the aminomethyl group relative to the pyrrole NH.

Physicochemical profiling ADME prediction Lead optimization

Regiochemical Synthetic Accessibility: C3-Aminomethylation Requires Distinct Synthetic Strategy from C2-Aminomethylation

Electrophilic substitution on pyrrole occurs preferentially at the C2 (or C5) position due to greater resonance stabilization of the intermediate carbocation (three resonance structures for C2 attack vs. only two for C3 attack) [1]. Consequently, 2-aminomethylpyrroles can be accessed via direct Mannich-type electrophilic aminomethylation, whereas 3-aminomethylpyrroles historically require multi-step indirect approaches such as Vilsmeier-Haack formylation at C3 followed by reductive amination, or protection-deprotection sequences on N-tosylpyrrole [2]. The first direct asymmetric synthesis of α-(3-pyrrolyl)methanamines was reported only in 2024, achieving up to 99% enantiomeric excess via organocatalytic Mannich reaction of succinaldehyde with cyclic imines followed by Paal-Knorr cyclization [3]. This synthetic disparity means that the 3-aminomethyl regioisomer carries both a higher synthetic complexity and a different impurity profile than the 2-isomer, with the 2024 methodology offering a metal-free route that avoids transition-metal contamination—a critical quality parameter for pharmaceutical intermediates.

Synthetic methodology Regioselectivity Building block sourcing

Scaffold Privilege in CNS Drug Discovery: 3-Aminomethyl-pyrrole Core Enables SERT Inhibition Comparable to Sertraline

The 3-aminomethyl-2-methyl-pyrrole scaffold serves as the core pharmacophoric element in a series of diarylpyrrole methylamines evaluated as serotonin reuptake transporter (SERT) inhibitors. In a head-to-head in vitro platelet 5-HT reuptake assay, the lead compound SA-5—(1-(1,5-bis(4-chlorophenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamine)—demonstrated serotonin uptake inhibition (absorbance 0.22) identical to the standard drug sertraline (absorbance 0.22), while the parent anti-TB compound BM212 (which also contains the 3-aminomethylpyrrole core but with a piperazine substituent) showed weaker inhibition (absorbance 0.671) [1]. In vivo, SA-5 at 20 mg/kg body weight produced statistically significant antidepressant effects in the unpredictable chronic mild stress (UCMS) mouse model, comparable to sertraline [1]. Docking simulations confirmed that the 3-aminomethylpyrrole scaffold provides the critical hydrogen-bonding interaction with Asp98 of the SERT protein (binding energy −6.98 kcal/mol for the designed analog vs. −6.51 kcal/mol for BM212 and −6.30 kcal/mol for paroxetine) [1]. This scaffold is structurally distinct from the 2-aminomethylpyrrole series, which does not appear in SERT-targeted medicinal chemistry programs, underscoring the functional uniqueness of the 3-substitution pattern for CNS applications.

CNS drug discovery SERT inhibition Antidepressant pharmacophore

Physicochemical Property Divergence: TPSA, Hydrogen-Bonding Capacity, and MW Distinguish 5-Methyl-3-pyrrolyl-methanamine from the Unsubstituted Parent

The target compound differs from the unsubstituted parent (1H-pyrrol-3-yl)methanamine (MW 96.13 g/mol) by a molecular weight increment of +14.03 Da (14.6% increase) attributable solely to the 5-methyl group [1]. Despite this mass increase, the topological polar surface area remains essentially conserved (target: 41.8 Ų; parent: 41.81 Ų), as does the hydrogen bond donor count (2) and acceptor count (1) [1][2]. However, the computed LogD values diverge significantly: at pH 7.4, the unsubstituted parent exhibits a LogD of −1.93, indicative of predominant ionization and poor membrane partitioning, while the 5-methyl analog (target compound) has a substantially higher LogP of 0.38 (LogD not directly measured but LogP provides a valid proxy for the neutral species), suggesting a ≥2 log unit shift in distribution coefficient at physiological pH [2][3]. This property shift moves the compound from below to within the optimal LogD range (1–3) for oral bioavailability and CNS penetration, while maintaining compliance with Lipinski's Rule of Five—a combination not achievable with the unsubstituted parent.

Drug-likeness Lead-like properties Fragment-based screening

Procurement-Relevant Application Scenarios for (5-Methyl-3-pyrrolyl)methanamine Based on Quantitative Differentiation


CNS Drug Discovery: Serotonin Transporter (SERT)-Targeted Lead Optimization

The 3-aminomethyl-2-methyl-pyrrole scaffold has been validated as a SERT pharmacophore capable of achieving in vitro inhibition equivalent to sertraline (absorbance 0.22) [1]. Procurement of (5-Methyl-3-pyrrolyl)methanamine as a key intermediate enables the construction of diarylpyrrole methylamine libraries for antidepressant lead optimization. The 3-substitution pattern is structurally essential—the 2-isomer would misposition the critical amine hydrogen-bond donor relative to Asp98 in the SERT binding pocket. Programs requiring a privileged CNS scaffold with documented target engagement data should prioritize this specific regioisomer.

Fragment-Based Drug Discovery (FBDD) Requiring Balanced Lead-Like Lipophilicity

With LogP 0.38, MW 110 Da, and TPSA 42 Ų, (5-Methyl-3-pyrrolyl)methanamine occupies a favorable position in fragment chemical space—more lipophilic than the unsubstituted parent (LogP −0.38) yet retaining excellent ligand efficiency metrics [1]. Fragments with LogP values in the 0–1 range are considered optimal for FBDD, as they balance solubility with membrane permeability. The 0.76 LogP advantage over the parent, achieved without increasing TPSA, makes this compound a superior choice for CNS fragment libraries where the parent would be too polar for adequate blood-brain barrier penetration [1].

Enantioselective Synthesis Programs Requiring Metal-Free Chiral Building Blocks

The 2024 methodology for direct asymmetric synthesis of α-(3-pyrrolyl)methanamines under organocatalytic conditions achieves up to 99% ee without transition metal catalysts [2]. This is significant for pharmaceutical programs where trace metal contamination must be avoided (e.g., pediatric formulations, chronic-dosing regimens). The 3-aminomethyl regioisomer uniquely enables this enantioselective route; the corresponding 2-isomer cannot be accessed via the same organocatalytic Mannich/Paal-Knorr cascade. Programs requiring enantiopure pyrrole-based amine building blocks should specifically source the 3-substituted compound.

Medicinal Chemistry Programs Evaluating Pyrrole NH Acidity and Basicity Tuning

The 5-methyl group electronically modulates both the pyrrole NH acidity and the primary amine basicity relative to the unsubstituted parent. While the parent compound has a computed pyrrole NH pKa of approximately 17.5 [3], the electron-donating methyl group at C5 is expected to marginally increase this value (weaker NH acid) while simultaneously influencing the amine conjugate acid pKa. For structure-activity relationship (SAR) studies exploring how pyrrole NH hydrogen-bond donor strength affects target engagement, the 5-methyl analog provides a distinct electronic profile that cannot be replicated by either the unsubstituted parent or by N-methyl isomers (which eliminate the NH donor entirely).

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